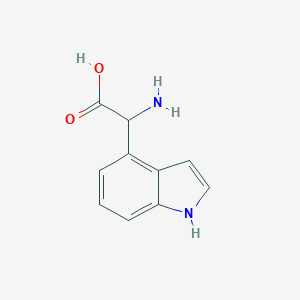

2-Amino-2-(1H-indol-4-yl)acetic acid

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-amino-2-(1H-indol-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c11-9(10(13)14)7-2-1-3-8-6(7)4-5-12-8/h1-5,9,12H,11H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNCMPKFHUWSVIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CNC2=C1)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino 2 1h Indol 4 Yl Acetic Acid and Its Analogues

Historical and Evolving Synthetic Approaches to Indole (B1671886) Acetic Acid Derivatives

The indole ring is a privileged scaffold in a vast array of natural products and pharmaceuticals, driving the development of numerous synthetic strategies for its construction and functionalization. The synthesis of indole acetic acid derivatives, including the target compound, is deeply rooted in these foundational methods.

Classical Indole Synthesis Strategies Relevant to the Core Structure

Several classical named reactions have been instrumental in the synthesis of the indole core, and their principles can be adapted to create the necessary precursors for 2-Amino-2-(1H-indol-4-yl)acetic acid.

Fischer Indole Synthesis: This venerable reaction, discovered by Emil Fischer in 1883, remains a cornerstone of indole synthesis. nih.govcymitquimica.com It involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. nih.govcymitquimica.comnih.gov For the synthesis of a 4-substituted indole, a correspondingly substituted phenylhydrazine would be required. The versatility of the Fischer synthesis allows for the preparation of a wide variety of substituted indoles by choosing the appropriate starting materials. nih.govnih.gov The reaction can be carried out as a one-pot synthesis, and unsymmetrical ketones can lead to regioisomeric products. nih.gov

Nenitzescu Indole Synthesis: Developed by Costin Nenițescu in 1929, this method provides access to 5-hydroxyindole (B134679) derivatives through the reaction of a benzoquinone with a β-aminocrotonic ester. rsc.orgnih.govyoutube.com While this reaction specifically yields 5-hydroxyindoles, its principles of Michael addition followed by cyclization and aromatization contribute to the broader understanding of indole formation. rsc.org The reaction is notable for its ability to construct the indole nucleus in a single step under mild conditions. nih.gov

Reissert Indole Synthesis: This method involves the condensation of an o-nitrotoluene with diethyl oxalate (B1200264) to form an ethyl o-nitrophenylpyruvate intermediate. wikipedia.orgresearchgate.net Reductive cyclization of this intermediate then yields the indole-2-carboxylic acid, which can be subsequently decarboxylated to the parent indole. wikipedia.orgresearchgate.net This strategy is particularly useful for preparing indoles with specific substitution patterns that may not be readily accessible through other methods.

| Synthesis Method | Key Reactants | Product Type | Key Features |

|---|---|---|---|

| Fischer Indole Synthesis | Phenylhydrazine, Aldehyde/Ketone | Substituted Indoles | Wide applicability, can be a one-pot reaction. nih.govnih.gov |

| Nenitzescu Reaction | Benzoquinone, β-Aminocrotonic ester | 5-Hydroxyindoles | Forms multiple bonds in a single step under mild conditions. rsc.orgnih.gov |

| Reissert Indole Synthesis | o-Nitrotoluene, Diethyl oxalate | Indole-2-carboxylic acids | Useful for specific substitution patterns. wikipedia.orgresearchgate.net |

Modernizations and Novel Reagents in Indole Functionalization

Modern synthetic chemistry has introduced a plethora of new techniques for the functionalization of the indole nucleus, offering greater efficiency and selectivity. These methods are crucial for accessing complex indole derivatives.

Recent advancements have focused on direct C-H activation and cross-coupling reactions, which avoid the need for pre-functionalized starting materials. uni.lu Transition metal catalysis, particularly with palladium and rhodium, has been extensively used to functionalize indoles at various positions. uni.luthieme-connect.de Furthermore, metal-free approaches are gaining prominence due to their sustainability and cost-effectiveness. orgsyn.org These modern methods provide powerful tools for introducing substituents at specific positions on the indole ring, a critical step in the synthesis of compounds like this compound. uni.lu

Direct Synthetic Routes for this compound and its Precursors

The direct synthesis of this compound likely proceeds through a key intermediate, 1H-indole-4-carbaldehyde. This aldehyde can then be converted to the desired α-amino acid.

A plausible and widely used method for this transformation is the Strecker amino acid synthesis . nih.govyoutube.comorgsyn.org This reaction involves the treatment of an aldehyde with ammonia (B1221849) and cyanide, followed by hydrolysis of the resulting α-aminonitrile. youtube.comorgsyn.org In the context of our target molecule, 1H-indole-4-carbaldehyde would be the starting aldehyde. The classical Strecker synthesis yields a racemic mixture of the α-amino acid. orgsyn.org

The synthesis of the crucial precursor, 1H-indole-4-carbaldehyde, can be achieved through various methods. One approach involves the transformation of a sulfomethyl group at the C4 position into a formyl group. nih.govnih.gov Another strategy is the functionalization of a pre-formed indole, such as the introduction of a bromo or iodo group at the C4 position, which can then be converted to the aldehyde. researchgate.netresearchgate.net For instance, 4-bromo-1H-indole can be synthesized from 4-bromo-1-[(trifluoromethyl)sulfonyl]-1H-indole or from methyl 4-bromo-1H-indole-3-carboxylate. researchgate.net

Strategies for Stereoselective Synthesis of the Alpha-Amino Center

Controlling the stereochemistry of the α-amino center is a critical aspect of synthesizing enantiomerically pure α-amino acids. Several strategies have been developed to achieve this, moving beyond the classical racemic Strecker synthesis.

Asymmetric Strecker Reaction: This modification of the classical Strecker synthesis employs a chiral auxiliary or a chiral catalyst to induce stereoselectivity. orgsyn.org Chiral auxiliaries, such as (R)-phenylglycine amide, can be temporarily attached to the molecule to direct the addition of the cyanide, leading to the formation of a single diastereomer which can then be isolated. The auxiliary is subsequently removed to yield the enantiomerically enriched amino acid. Catalytic asymmetric Strecker reactions utilize chiral catalysts, often based on metals like titanium or aluminum, or organocatalysts, to achieve high enantioselectivity. youtube.com

Enzymatic Synthesis: Biocatalysis offers a powerful and highly stereoselective route to α-amino acids. The enzyme tryptophan synthase β-subunit (TrpB) has been engineered to produce a variety of tryptophan analogues with substitutions at the 4-, 5-, 6-, and 7-positions in an enantiopure form. rsc.orguni.lu This enzymatic platform utilizes serine and a substituted indole as starting materials, offering a green and efficient alternative to traditional chemical synthesis. rsc.orguni.lu Given the structural similarity, this method holds significant promise for the synthesis of this compound.

Chiral Auxiliary-Controlled Alkylation: Another approach involves the use of a chiral auxiliary to control the stereoselective alkylation of a glycine (B1666218) enolate equivalent. This method allows for the introduction of the indole moiety with high diastereoselectivity.

| Strategy | Description | Key Features |

|---|---|---|

| Asymmetric Strecker Reaction | Uses a chiral auxiliary or catalyst to induce stereoselectivity in the addition of cyanide. youtube.comorgsyn.org | Can produce high enantiomeric excesses. |

| Enzymatic Synthesis (TrpB) | Engineered tryptophan synthase β-subunit catalyzes the formation of enantiopure tryptophan analogues. rsc.orguni.lu | Highly stereoselective and environmentally friendly. rsc.orguni.lu |

| Chiral Auxiliary-Controlled Alkylation | A chiral auxiliary directs the stereoselective alkylation of a glycine enolate equivalent. | Provides good diastereocontrol. |

Methodologies for Introducing Substituents onto the Indole and Acetic Acid Moieties

The ability to introduce substituents at various positions on both the indole ring and the acetic acid side chain is crucial for generating analogues of this compound with diverse properties.

Regioselective Functionalization of the Indole Ring System

The regioselective functionalization of the indole ring, particularly at the less reactive C4 position, is a significant challenge. However, modern synthetic methods have provided effective solutions.

A notable strategy involves the use of a directing group to guide a metal catalyst to the desired position. rsc.org For example, an aldehyde group at the C3 position of the indole can direct a ruthenium catalyst to functionalize the C4 position with high regioselectivity. rsc.org This approach allows for the introduction of various substituents at the C4 position through C-H activation. The directing group can then be either removed or further functionalized. rsc.org Palladium-catalyzed cross-coupling reactions are also powerful tools for introducing aryl or other groups at specific positions of the indole nucleus, often requiring a pre-installed halide at the desired position. uni.lu

Derivatization at the Acetic Acid Side Chain

The acetic acid side chain of this compound, containing both a carboxylic acid and an amino group, is a prime target for derivatization to create a variety of analogues, such as esters and amides. These modifications can significantly alter the molecule's physicochemical properties.

The chemical reactivity of the α-amino acid moiety allows for several standard transformations. The carboxylic acid can be converted to an ester through Fischer esterification, typically by reacting the amino acid with an alcohol in the presence of an acid catalyst. Alternatively, reaction with reagents like thionyl chloride can form an acyl chloride, which readily reacts with alcohols to yield esters or with amines to form amides.

The amino group can be acylated to form amides or protected with various protecting groups, a common strategy in peptide synthesis. For instance, the Ugi four-component reaction (U-4CR) combines an oxo-component, a carboxylic acid, an amine, and an isocyanide to produce α-acylamino amides in a single step. beilstein-journals.org This reaction is highly versatile and favored in polar protic solvents like methanol (B129727) or ethanol (B145695). beilstein-journals.org Another key reaction is the Passerini three-component reaction (P-3CR), which yields α-acyloxy amides and can be used to create α-hydroxy-β-amino amide derivatives. beilstein-journals.org Pre-column derivatization techniques, often used for amino acid analysis, also highlight the reactivity of the amino group. Reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AccQ•Tag) react with the amino group under basic conditions (pH 8-10) to form stable derivatives. waters.com

Table 1: Representative Derivatization Reactions of the Acetic Acid Side Chain

| Reaction Type | Functional Group Targeted | Reagents/Conditions | Product Type |

|---|---|---|---|

| Esterification | Carboxylic Acid | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., HCl) | Ester |

| Amide Formation | Carboxylic Acid | Amine, Coupling Agent (e.g., DCC, EDC) or Acyl Chloride | Amide |

| Acylation | Amino Group | Acyl Chloride or Anhydride, Base | N-Acyl Amino Acid |

| Ugi Reaction | Amino and Carboxylic Acid | Isocyanide, Aldehyde/Ketone | α-Acylamino Amide |

| Passerini Reaction | Carboxylic Acid | Isocyanide, Aldehyde/Ketone | α-Acyloxy Amide |

One-Pot and Multi-Component Reaction Approaches

One-pot syntheses and multi-component reactions (MCRs) represent highly efficient strategies for assembling complex molecules from simple precursors in a single reaction vessel. caltech.edu These methods are atom-economical, reduce waste by eliminating intermediate purification steps, and save time and resources. nih.gov

MCRs are processes where three or more reactants combine sequentially in the same pot to form a product that incorporates most of the atoms of the starting materials. caltech.edunih.gov For the synthesis of indole-containing amino acids and their derivatives, several MCRs are particularly relevant. The Strecker reaction, the first documented MCR, synthesizes α-amino nitriles from an aldehyde, an amine, and a cyanide source, which can then be hydrolyzed to the corresponding α-amino acid. mdpi.com

An enantioselective one-pot synthesis of 2-amino-4-(indol-3-yl)-4H-chromenes has been achieved through a domino Knoevenagel/Pinner/Friedel-Crafts reaction sequence involving salicylaldehyde, malononitrile, and indole. researchgate.netnih.gov This approach, catalyzed by a chiral N,N'-dioxide-Zn(II) complex, yields products with high enantioselectivity (up to 90% ee) and good yields (up to 89%). researchgate.netnih.gov Similarly, one-pot methods have been developed for synthesizing 2-aminoindoles from anilines and ynamides through a sequence of gold-catalyzed hydroamination and copper-mediated oxidative cyclization. rsc.org The Mannich reaction is another powerful MCR that involves the aminoalkylation of an acidic proton-containing compound and is used to synthesize a wide range of derivatives, including tetrahydroquinolines. nih.gov

Table 2: Comparison of Selected MCR Approaches

| Reaction Name | Components | Key Intermediate | Final Product Class |

|---|---|---|---|

| Strecker Reaction | Aldehyde/Ketone, Amine, Cyanide | α-Amino Nitrile | α-Amino Acid (after hydrolysis) |

| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | Nitrilium Ion Adduct | α-Acylamino Amide |

| Mannich Reaction | Aldehyde, Amine (Primary/Secondary), Active Hydrogen Compound | Schiff Base (Iminium Ion) | β-Amino-Carbonyl Compound |

| Knoevenagel/Pinner/Friedel-Crafts | Salicylaldehyde, Malononitrile, Indole | Iminochromene | 2-Amino-4-(indol-3-yl)-4H-chromene |

Optimization of Reaction Parameters and Yield Enhancement Techniques

Optimizing reaction conditions is essential for maximizing product yield, minimizing side reactions, and ensuring the economic viability of a synthetic route. Key parameters that are frequently adjusted include solvent, temperature, catalyst, and reactant concentration.

The choice of solvent can dramatically influence reaction outcomes. For example, in the synthesis of N-amino pyridine-2,6-dione derivatives via a three-component reaction, switching solvents from ethanol or methanol to N,N-dimethylformamide (DMF) under reflux conditions increased the product yield from 58% and 47% to 80%, respectively. researchgate.net Temperature is another critical factor; many reactions that show only trace product formation at room temperature proceed to high yields when heated to reflux. researchgate.net

In the development of indole acetic acid derivatives as CRTH2 receptor antagonists, extensive structure-activity relationship (SAR) studies and optimization were performed. nih.gov Structural modification of a lead compound, setipiprant, led to derivatives with substantially improved potency. nih.gov Further optimization was driven by the need to overcome safety issues observed in non-clinical studies, ultimately leading to the discovery of a new clinical candidate. nih.gov This iterative process of synthesis and assessment is a cornerstone of yield and efficacy enhancement in medicinal chemistry. nih.gov Microwave-assisted synthesis has also emerged as a powerful technique for accelerating reactions and improving yields, as demonstrated in the synthesis of pyrazolo[3,4-b]pyridine derivatives where good to excellent yields were obtained in just 20 minutes. nih.gov

Table 3: Effect of Solvent on Product Yield for a Model Three-Component Reaction

| Entry | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| 1 | Ethanol | Reflux | 58 |

| 2 | Methanol | Reflux | 47 |

| 3 | Acetonitrile (B52724) | Reflux | 65 |

| 4 | Tetrahydrofuran (THF) | Reflux | 51 |

| 5 | N,N-Dimethylformamide (DMF) | Reflux | 80 |

(Data adapted from a model reaction for the synthesis of 1-amino-2,6-dioxo-4-(p-tolyl)-1,2,3,6-tetrahydropyridine-3-carbonitrile) researchgate.net

Purification and Isolation Techniques for Synthesized Compounds

The final step in any chemical synthesis is the purification and isolation of the target compound to ensure it meets the required standards of purity for characterization and subsequent use. A variety of techniques are employed, often in combination, to separate the desired product from unreacted starting materials, reagents, and byproducts.

For amino acids and their derivatives, crystallization is a common and effective method. In the synthesis of octahydroindole-2-carboxylic acid, a bicyclic proline analogue, the final product was purified by crystallization from ethanol. nih.gov The resulting solid residue after solvent evaporation can also be washed with appropriate solvents, such as ethyl acetate (B1210297), to remove impurities. nih.gov

Chromatographic techniques are indispensable for purification, especially for complex mixtures or when high purity is required. Reversed-phase high-performance liquid chromatography (RP-HPLC) is widely used for the purification of indole acetic acid derivatives and related compounds. nih.gov This method separates compounds based on their hydrophobicity, using a nonpolar stationary phase and a polar mobile phase. Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve effective separation. nih.gov For instance, a gradient from 5% to 100% of an organic solvent like acetonitrile in water is a common strategy. nih.gov

Another critical technique is liquid chromatographic isolation, which can be scaled for preparative purposes. A method for isolating individual amino acids from sediment extracts uses two complementary column chemistries to achieve separation and purification before analysis. frontiersin.org Following chromatographic separation, samples are often desalted, dried under a stream of nitrogen, and may be passed through microfilters to remove any remaining particulates. frontiersin.org

Table 4: Summary of Purification and Isolation Techniques

| Technique | Principle of Separation | Application Example | Reference |

|---|---|---|---|

| Crystallization | Differences in solubility between the product and impurities at a given temperature. | Purification of (S,S,S)-octahydroindole-2-carboxylic acid from ethanol. | nih.gov |

| Reversed-Phase HPLC | Differential partitioning of analytes between a nonpolar stationary phase and a polar mobile phase. | Isolation of 2-(thiophen-2-yl)acetic acid derivatives. | nih.gov |

| Liquid Chromatography | Separation based on various interactions (e.g., ion exchange, size exclusion, affinity) with the stationary phase. | Isolation of underivatized amino acids from sediment extracts. | frontiersin.org |

| Solvent Washing/Trituration | Preferential dissolution of impurities in a solvent in which the product is insoluble. | Washing a solid product with ethyl acetate to afford the pure hydrochloride salt. | nih.gov |

Advanced Spectroscopic and Chromatographic Characterization in Research of 2 Amino 2 1h Indol 4 Yl Acetic Acid

Elucidation of Molecular Structure using Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their connectivity within a molecule. For 2-Amino-2-(1H-indol-4-yl)acetic acid, both proton (¹H) and carbon-13 (¹³C) NMR are used to assemble a complete structural picture.

Proton NMR (¹H-NMR) spectroscopy provides information on the number and types of hydrogen atoms in a molecule. The chemical shift (δ) of each proton signal indicates its electronic environment, while the signal's multiplicity (e.g., singlet, doublet, triplet) reveals the number of neighboring protons.

In a typical ¹H-NMR spectrum of this compound, distinct signals corresponding to the protons on the indole (B1671886) ring, the alpha-amino acid moiety, and the exchangeable protons of the amine, carboxylic acid, and indole N-H groups would be observed. The aromatic region would show complex splitting patterns for the protons on the benzene (B151609) portion of the indole ring (H-5, H-6, H-7) and the pyrrole (B145914) portion (H-2, H-3). The alpha-proton (α-H), adjacent to the amino and carboxyl groups, would appear as a distinct signal in the aliphatic region. Protons attached to heteroatoms (NH of the indole, NH₂ of the amino group, and OH of the carboxylic acid) are often broad and their chemical shifts can be concentration and solvent-dependent.

Table 1: Expected ¹H-NMR Chemical Shifts for this compound Note: Data is predicted based on the analysis of similar structures. Actual experimental values may vary based on solvent and other conditions.

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| Indole N-H | 10.5 - 12.0 | Broad Singlet |

| Aromatic H (Indole Ring) | 6.8 - 7.5 | Multiplet |

| α-H | ~4.5 | Singlet/Multiplet |

| Amino N-H₂ | 5.0 - 6.0 | Broad Singlet |

| Carboxyl O-H | 10.0 - 13.0 | Broad Singlet |

Carbon-13 NMR (¹³C-NMR) Applications

Carbon-13 NMR (¹³C-NMR) spectroscopy is used to determine the number and chemical environment of carbon atoms in a molecule. Each unique carbon atom produces a distinct signal in the spectrum.

For this compound, the ¹³C-NMR spectrum would display ten distinct signals. The carboxyl carbon (C=O) is typically found in the most downfield region (170-180 ppm). The carbons of the indole ring appear in the aromatic region (110-140 ppm), while the alpha-carbon (α-C) is observed further upfield. The specific chemical shifts provide confirmation of the indole-4-yl substitution pattern. nih.gov

Table 2: Expected ¹³C-NMR Chemical Shifts for this compound Note: Data is predicted based on the analysis of similar structures like indole acetic acid. Actual experimental values may vary. hmdb.cachemicalbook.com

| Carbon Atom | Expected Chemical Shift (ppm) |

| Carboxyl (C=O) | 170 - 180 |

| Indole C4 (quaternary) | ~136 |

| Indole C7a (quaternary) | ~135 |

| Indole C2 | ~124 |

| Indole C6 | ~121 |

| Indole C5 | ~120 |

| Indole C3a (quaternary) | ~118 |

| Indole C7 | ~111 |

| Indole C3 | ~102 |

| α-Carbon | 55 - 60 |

Vibrational Spectroscopy for Functional Group Analysis: Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending) at specific frequencies.

The FTIR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features. The presence of a carboxylic acid is indicated by a broad O-H stretching band and a sharp C=O (carbonyl) stretching band. The N-H stretching vibrations of both the indole ring and the primary amine would also be visible. Aromatic C-H and C=C stretching bands confirm the presence of the indole ring. nih.govthermofisher.comresearchgate.net

Table 3: Characteristic FTIR Absorption Bands for this compound Note: Wavenumber ranges are typical for the listed functional groups. nih.govresearchgate.netresearchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad |

| Indole & Amine | N-H Stretch | 3200 - 3500 | Medium-Strong |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium-Weak |

| Carboxylic Acid | C=O Stretch | 1680 - 1720 | Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing its fragmentation patterns. The monoisotopic mass of this compound is 190.0742 Da.

High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule. In a typical experiment, the compound is ionized (e.g., by electrospray ionization, ESI), and the resulting molecular ion ([M+H]⁺) or other adducts ([M+Na]⁺) are detected. For this compound, the [M+H]⁺ ion would be expected at an m/z of approximately 191.0815. Analysis of the fragmentation pattern in MS/MS experiments can provide further structural confirmation.

Table 4: Predicted Mass Spectrometry Data for this compound Note: Predicted m/z values based on the compound's exact mass and common adduct formation. uni.luuni.lu

| Adduct | Ion Formula | Predicted m/z |

| [M+H]⁺ | [C₁₀H₁₁N₂O₂]⁺ | 191.0815 |

| [M+Na]⁺ | [C₁₀H₁₀N₂O₂Na]⁺ | 213.0634 |

| [M-H]⁻ | [C₁₀H₉N₂O₂]⁻ | 189.0670 |

High-Resolution Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography is the most common method used for non-volatile compounds like amino acids.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of pharmaceutical and research compounds. s4science.at For analyzing this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. thermofisher.com This method separates compounds based on their hydrophobicity.

In a standard RP-HPLC setup, the compound is injected into a column packed with a nonpolar stationary phase (e.g., C18 silica). A polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724), is then pumped through the column. jocpr.com The separation can be run in isocratic (constant mobile phase composition) or gradient (changing composition) mode to achieve optimal resolution. The retention time, the time it takes for the compound to elute from the column, is a characteristic property under specific conditions and is used for identification, while the peak area is proportional to its concentration, allowing for quantification and purity determination. researchgate.net This technique is crucial for ensuring that a sample is free from starting materials, by-products, or degradation products. s4science.atjocpr.com

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) stands as a pivotal high-resolution analytical technique for the separation, identification, and quantification of this compound in various sample matrices. This method leverages sub-2 µm particle columns to achieve superior resolution, sensitivity, and speed of analysis compared to traditional HPLC.

For the analysis of amino acids like this compound, a common approach involves pre-column derivatization to enhance detectability by UV or fluorescence detectors. lcms.cz A widely adopted automated process uses reagents such as o-phthalaldehyde (B127526) (OPA) for primary amines and 9-fluorenylmethyl chloroformate (FMOC) for secondary amines. lcms.cz This dual-derivatization strategy ensures that a broad range of amino acids can be analyzed within a single run. The UPLC system's injector is programmed to handle the derivatization process automatically, which minimizes sample preparation time and improves reproducibility. lcms.cz

The separation is typically performed on a reversed-phase column under gradient elution conditions. The mobile phase composition is carefully controlled to resolve the derivatized analyte from other compounds in the mixture. A Diode Array Detector (DAD) is often employed to monitor the elution, with specific wavelengths selected for optimal detection of the OPA- and FMOC-derivatized products. lcms.cz For instance, OPA derivatives are typically monitored at 338 nm, while FMOC derivatives are detected at 262 nm. lcms.cz This method results in sharp, well-defined peaks, enabling precise and accurate quantification of the target compound.

Table 1: Typical UPLC System Parameters for Amino Acid Analysis

| Parameter | Description |

|---|---|

| LC System | An ultra-performance liquid chromatography system, such as an Agilent 1290 Infinity LC or Waters ACQUITY UPLC. lcms.czlcms.cz |

| Column | A reversed-phase column suitable for amino acid analysis, e.g., AdvanceBio AAA, 4.6 x 100 mm, 2.7 µm. |

| Mobile Phase A | Aqueous buffer (e.g., 10 mM Na₂HPO₄, 10 mM Na₂B₄O₇, pH 8.2). |

| Mobile Phase B | Acetonitrile/Methanol (B129727)/Water mixture (e.g., 45:45:10 v/v/v). |

| Flow Rate | Typically in the range of 0.5 - 2.0 mL/min. |

| Column Temperature | Maintained at a constant temperature, for example, 40 °C, to ensure reproducible retention times. lcms.cz |

| Derivatization | Automated pre-column derivatization with OPA and FMOC reagents. lcms.cz |

| Detection | Diode Array Detector (DAD) with wavelength switching (e.g., 338 nm for OPA-derivatives and 262 nm for FMOC-derivatives). lcms.cz |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective analytical technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. For this compound, LC-MS/MS (tandem mass spectrometry) offers the significant advantage of direct analysis, often eliminating the need for the derivatization steps required in UV or fluorescence-based detection. restek.comyoutube.com

The methodology is particularly well-suited for complex biological matrices, such as plasma. A typical sample preparation involves a simple protein precipitation step, for instance, using methanol, to remove larger molecules before injection into the LC-MS/MS system. nih.gov Chromatographic separation can be achieved using various column chemistries, including C18 or Hydrophilic Interaction Liquid Chromatography (HILIC), which is effective for retaining polar compounds like amino acids. nih.govmdpi.com

Detection is performed using a mass spectrometer, commonly equipped with an electrospray ionization (ESI) source. The analyte is ionized, and its mass-to-charge ratio is measured. For enhanced specificity, Multiple Reaction Monitoring (MRM) is employed. In this mode, a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a resulting characteristic product ion is monitored. This precursor-to-product ion transition is unique to the target compound, minimizing interferences from the sample matrix and allowing for reliable quantification even at very low concentrations. nih.gov The method provides excellent accuracy and precision, making it a reliable tool for pharmacokinetic studies of indole-containing acids. nih.gov

Table 2: Representative LC-MS/MS Parameters for Analysis

| Parameter | Description |

|---|---|

| LC System | A UHPLC or high-performance liquid chromatography system. youtube.com |

| MS System | A tandem mass spectrometer (e.g., Sciex, Waters, Shimadzu LCMS-8060NX). youtube.com |

| Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) or HILIC column. restek.comnih.gov |

| Mobile Phase A | Water with an additive like 0.1% formic acid. mdpi.com |

| Mobile Phase B | Acetonitrile with an additive like 0.1% formic acid. restek.com |

| Flow Rate | 0.3 - 0.6 mL/min. |

| Ionization Mode | Electrospray Ionization (ESI), typically in positive mode for the amino group or negative mode for the carboxylic acid group. nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM). |

Solid-State Characterization: X-ray Crystallography for Crystalline Forms

X-ray crystallography is the definitive analytical method for elucidating the precise three-dimensional atomic and molecular structure of a compound in its crystalline solid state. For this compound, this technique provides unambiguous information regarding its molecular conformation, bond lengths, bond angles, and stereochemistry. researchgate.net

The analysis is performed on a single crystal of the material. By diffracting a beam of X-rays, a unique pattern is generated from which the electron density map of the molecule can be calculated. This allows for the determination of the crystal system, space group, and unit cell dimensions. The resulting structural data is crucial for understanding the supramolecular architecture, particularly the hydrogen-bonding networks established by the amino and carboxylic acid functional groups, which dictate the packing of molecules in the crystal lattice. researchgate.netmdpi.com

The structural characterization of indole-containing heterocyclic compounds by X-ray diffraction has been successfully reported, confirming the utility of this technique for complex molecular frameworks. mdpi.commdpi.com Such studies reveal the planarity and orientation of the indole ring relative to the amino acid side chain. This information is fundamental for structure-activity relationship studies and for understanding the compound's physicochemical properties, including solubility and stability, which are dependent on the crystalline form.

Table 3: Representative Single-Crystal X-ray Diffraction Data for an Indole Derivative Note: The following data is representative of a crystalline indole-containing compound and serves as an illustrative example.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic mdpi.com |

| Space Group | P2₁ mdpi.com |

| a (Å) | 9.4994 |

| b (Å) | 5.4380 |

| c (Å) | 6.8636 |

| β (˚) | 107.149 |

| Volume (ų) | 338.79 |

Data modeled after structurally related compounds. researchgate.netmdpi.com

Derivatives and Analogues of 2 Amino 2 1h Indol 4 Yl Acetic Acid: Design and Synthesis

Structural Modifications at the Indole (B1671886) Core

The indole nucleus of 2-Amino-2-(1H-indol-4-yl)acetic acid is a primary target for structural modification to explore structure-activity relationships (SAR). The functionalization of the indole ring can influence the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its interaction with biological targets.

Key modification strategies include:

N-Alkylation/Arylation: The indole nitrogen (N-1 position) is a common site for modification. N-alkylation can be achieved by reacting the parent compound with alkyl halides in the presence of a base. This modification can enhance metabolic stability and alter binding affinity. The condensation of aminoindoles with various DMF-dialkoxyacetals under microwave irradiation has been shown to be an effective method for accessing N-1 alkylated indole precursors rsc.org.

C-H Functionalization: Direct functionalization of the C-H bonds on the benzene (B151609) portion of the indole ring (positions 5, 6, and 7) or at the C-2 position of the pyrrole (B145914) ring is a powerful tool for introducing substituents like halogens, alkyl, or aryl groups. For instance, N-heterocyclic carbene (NHC)-catalyzed reactions have been developed for the regio- and enantioselective C-7 alkylation of 4-aminoindoles with α-bromoenals, providing a route to C-7 functionalized derivatives chemistryviews.org.

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) onto the indole core can significantly impact the compound's lipophilicity and electronic nature, potentially leading to enhanced binding interactions or improved pharmacokinetic properties. Stereoselective methods for the halogenation of carboxylic acids and amino acids have been reviewed, providing pathways to chiral halogenated building blocks semanticscholar.orgbris.ac.uk. While specific examples for this compound are not detailed, general methods using reagents like trihaloisocyanuric acids represent a viable synthetic approach semanticscholar.org.

These modifications allow for the fine-tuning of the molecule's properties, which is essential for optimizing its biological activity.

| Modification Type | Position | Synthetic Strategy | Potential Impact |

|---|---|---|---|

| Alkylation/Arylation | N-1 | Reaction with alkyl/aryl halides with a base; Condensation with DMF-dialkoxyacetals rsc.org. | Increased metabolic stability, altered receptor binding. |

| Alkylation | C-7 | NHC-catalyzed reaction with α-bromoenals chemistryviews.org. | Modulation of steric and electronic properties for SAR studies. |

| Halogenation | Various (e.g., C-5, C-6) | Electrophilic halogenation using reagents like N-halosuccinimides or trihaloisocyanuric acids semanticscholar.org. | Enhanced lipophilicity, improved membrane permeability, altered electronic character. |

Variations in the Alpha-Amino Acid Side Chain

The alpha-amino acid side chain, comprising a primary amine and a carboxylic acid, offers two reactive handles for chemical modification. Derivatization at these sites can influence solubility, polarity, and the ability to form prodrugs.

N-Acylation and N-Alkylation: The primary amino group can be readily acylated or alkylated. N-acylation is typically achieved using acyl chlorides or anhydrides. A highly chemoselective method for the N-acylation of indoles utilizes stable thioesters as the acyl source, offering good functional group tolerance nih.gov. These modifications can introduce new functional groups and alter the hydrogen bonding capacity of the molecule.

Esterification: The carboxylic acid moiety can be converted to various esters (e.g., methyl, ethyl, tert-butyl esters) by reacting with the corresponding alcohol under acidic conditions or using coupling agents. Esterification neutralizes the negative charge of the carboxylate, increasing lipophilicity, which can enhance cell membrane permeability. This strategy has been successfully applied to other indole-containing acetic acids, such as indomethacin, to generate derivatives nih.govnih.gov.

Amidation: The carboxylic acid can also be converted into primary, secondary, or tertiary amides through reaction with amines using standard peptide coupling reagents like 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 1-Hydroxybenzotriazole (HOBt) nih.gov. Similar to esterification, amidation removes the acidic proton and can be used to append a wide range of substituents, significantly diversifying the chemical space of the analogues nih.govnih.gov.

| Modification Type | Functional Group | Typical Reagents | Resulting Derivative |

|---|---|---|---|

| N-Acylation | Alpha-amino group | Acyl chlorides, Thioesters nih.gov. | N-acyl analogues |

| Esterification | Carboxylic acid | Alcohols (e.g., Methanol (B129727), Ethanol) with acid catalyst. | Methyl, ethyl, or other alkyl esters nih.gov. |

| Amidation | Carboxylic acid | Amines with coupling agents (e.g., EDCI, HOBt) nih.gov. | Primary, secondary, or tertiary amides nih.gov. |

Incorporation of Additional Heterocyclic Scaffolds (e.g., Imidazole, Triazole, Thiadiazole)

Imidazole Derivatives: Imidazoles can be synthesized through various routes, often involving the condensation of a dicarbonyl compound with an aldehyde and ammonia (B1221849) or its equivalent wjpsonline.compharmacyjournal.netorganic-chemistry.org. For instance, the acetic acid side chain of the parent molecule could be modified and used as a precursor in reactions to form substituted imidazoles nih.govgoogle.com. A known derivative, [4-(4-Fluoro-1H-indol-3-ylmethyl)-5-hydroxy-imidazol-1-yl]-acetic acid, exemplifies the successful combination of indole and imidazole moieties drugbank.com.

Triazole Derivatives: 1,2,4-triazoles are prevalent in medicinally active compounds frontiersin.org. Synthetic strategies often involve the cyclization of intermediates derived from hydrazines or thiosemicarbazides rdd.edu.iqnih.gov. The carboxylic acid of the parent compound can be converted to an acid hydrazide, a key intermediate for building the triazole ring. Alternatively, amino acid fragments can be directly incorporated into triazole derivatives through amidation reactions nih.gov.

Thiadiazole Derivatives: 1,3,4-Thiadiazoles are another class of heterocycles with broad biological activities. A common synthetic pathway involves the cyclization of thiosemicarbazides with carboxylic acids in the presence of a dehydrating agent like sulfuric acid or phosphorus oxychloride . Benzaldehyde derivatives can react with thiosemicarbazide to form thiosemicarbazones, which then undergo oxidative cyclization to yield 2-amino-1,3,4-thiadiazole derivatives researchgate.net. The functional groups on this compound can serve as starting points for these synthetic transformations nih.govdergipark.org.tr.

| Heterocycle | General Synthetic Strategy | Key Intermediate from Parent Compound |

|---|---|---|

| Imidazole | Condensation of dicarbonyl compounds, aldehydes, and ammonia wjpsonline.comorganic-chemistry.org. | Modified acetic acid side chain. |

| 1,2,4-Triazole | Cyclization of acyl hydrazides or N-acyl thiosemicarbazides nih.govrdd.edu.iqnih.gov. | Carboxylic acid converted to acid hydrazide. |

| 1,3,4-Thiadiazole | Cyclization of thiosemicarbazides with carboxylic acids researchgate.net. | Carboxylic acid or a derivative thereof. |

Synthesis of Prodrug Strategies and Bio-activatable Analogues

Prodrug strategies are employed to overcome undesirable properties of a parent drug, such as poor solubility, low permeability, or rapid metabolism. These strategies involve chemically modifying the active drug to form an inactive or less active derivative that converts back to the parent drug in vivo through enzymatic or chemical cleavage .

Ester Prodrugs: One of the most common prodrug approaches for compounds containing a carboxylic acid is esterification. Amino acid esters are particularly attractive as they can be designed to target amino acid transporters, thereby improving absorption nih.gov. The L-valine ester prodrug of one compound, for example, showed improved solubility and was rapidly converted to the parent drug by esterases nih.gov. Other ester-based prodrugs, such as those with two ester chains on a phosphonic acid, have also been developed mdpi.com.

Amide Prodrugs: Linking an amino acid or a peptide to the parent drug via an amide bond is another effective strategy. Peptide prodrugs can enhance water solubility and may be targeted by specific enzymes like dipeptidyl peptidase IV (DPPIV) for cleavage nih.gov.

Phosphate (B84403) Prodrugs: Introducing a phosphate group is a well-established method to dramatically increase aqueous solubility. While effective for solubility, oral absorption of phosphate prodrugs can sometimes be limited nih.gov.

The choice of promoiety is critical and depends on the specific liability of the parent drug that needs to be addressed ijper.org.

| Prodrug Strategy | Promoieties | Target Functional Group | Advantage |

|---|---|---|---|

| Ester Prodrugs | Alkyl groups, Amino acids (e.g., L-valine) nih.govnih.gov. | Carboxylic acid | Improved lipophilicity, enhanced permeability, potential for transporter-mediated uptake. |

| Amide Prodrugs | Amino acids, Peptides nih.gov. | Carboxylic acid or Amino group | Increased solubility, targeted enzyme cleavage. |

| Phosphate Prodrugs | Phosphate group nih.gov. | Hydroxyl group (if present) or via a linker | Significantly increased aqueous solubility. |

Conjugation Chemistry for Targeted Delivery and Probe Development

Conjugation chemistry involves linking the this compound scaffold to other molecular entities, such as targeting ligands, polymers, or fluorescent reporters, to create multifunctional molecules.

Targeted Delivery: Conjugating the molecule to peptides or other ligands that bind to specific receptors overexpressed on target cells (e.g., cancer cells) is a strategy for targeted drug delivery. This approach aims to increase the drug concentration at the site of action while minimizing exposure to healthy tissues nih.gov. The amino acid portion of the molecule provides a convenient handle for standard peptide synthesis techniques.

Fluorescent Probes: The intrinsic fluorescence of the indole ring, similar to the amino acid tryptophan, makes it an attractive scaffold for developing fluorescent probes mdpi.com. Modifications to the indole core or conjugation with other fluorophores can tune the photophysical properties, such as excitation and emission wavelengths. These probes can be used for various applications, including bioimaging, detecting enzymatic activity, and studying biomolecular interactions in living cells mdpi.com. Indolenine-based derivatives, for example, have been developed as "off-on" fluorescent probes for pH sensing under two-photon excitation conditions nih.gov. The development of such probes allows for the real-time analysis of metabolites and cellular processes mdpi.com.

The versatility of conjugation chemistry allows for the creation of sophisticated molecular tools for both therapeutic and diagnostic purposes.

Structure Activity Relationship Sar Studies and Mechanistic Insights for 2 Amino 2 1h Indol 4 Yl Acetic Acid Derivatives

Systematic Evaluation of Substituent Effects on Biological Activity

The systematic evaluation of how different chemical groups (substituents) attached to the core structure of 2-Amino-2-(1H-indol-4-yl)acetic acid influence its biological activity is a cornerstone of its SAR. Research has demonstrated that even minor modifications can lead to significant changes in potency and selectivity.

For instance, in the context of indole (B1671886) acetic acid derivatives, the nature and position of substituents on the indole ring and the N-benzoyl group have been shown to be critical for anti-inflammatory activity. youtube.com Specifically, para-substitution on the N-benzoyl group with electron-withdrawing groups like -F, -Cl, -CF3, or electron-donating groups like –S-CH3 enhances activity. youtube.com Furthermore, substitutions at the 5-position of the indole ring with groups such as –OCH3, -F, N(CH3)2, and -CH3 have been found to be more active than the unsubstituted counterparts. youtube.com Conversely, replacing the carboxylic acid group with other acidic functionalities or converting it to an amide generally leads to a decrease or loss of activity. youtube.compharmacy180.com

In the development of inhibitors for enzymes like Protein Tyrosine Phosphatase 1B (PTP1B), the addition of electronegative and hydrogen bond acceptor groups to indole-glycyrrhetinic acid derivatives was found to improve their inhibitory activity. nih.gov The presence of trifluoromethyl groups, in particular, significantly boosted the inhibitory effect in these series. nih.gov

The following table summarizes the observed effects of various substituents on the biological activity of indole acetic acid derivatives:

| Substitution Site | Substituent | Effect on Activity |

| Carboxyl Group | Replacement with other acidic groups | Decreased activity youtube.compharmacy180.com |

| Carboxyl Group | Amide analogues | Inactive youtube.compharmacy180.com |

| Indole Nitrogen | Acylation with aliphatic or arylalkyl carboxylic acids | Decreased activity youtube.com |

| Indole Ring (Position 2) | Methyl group | More active than aryl substitution youtube.com |

| Indole Ring (Position 5) | -OCH3, -F, N(CH3)2, -CH3, -COCH3 | More active than unsubstituted youtube.com |

| N-Benzoyl (para-position) | -F, -Cl, -CF3, -S-CH3 | More active youtube.com |

Correlation of Molecular Topology and Conformational Flexibility with Bioactivity

The three-dimensional shape (molecular topology) and the ability of a molecule to change its shape (conformational flexibility) are crucial determinants of its interaction with biological targets. For this compound derivatives, these properties dictate how well the molecule can fit into the binding site of a target protein.

The synthesis of various derivatives, such as pyrazino[1,2-a]indol-4(1H)-ones, has shown that the size of the amino acid side chain (R3) can influence the reaction's success, indicating the importance of steric factors in the molecular topology. nih.gov

Computational Approaches in SAR Analysis

Modern drug discovery heavily relies on computational methods to predict and explain the SAR of compounds, saving time and resources.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is widely used to predict the binding mode of this compound derivatives to their biological targets.

For example, docking studies of certain indole derivatives with the COX-2 enzyme have revealed key interactions, such as the formation of multiple hydrogen bonds between the sulfonamide group of the inhibitor and specific amino acid residues (Gln178, Leu338, Ser339, Arg499, and Phe504) in the enzyme's active site. nih.gov In another study, docking simulations of indole-glycyrrhetinic acid derivatives into the active and allosteric sites of PTP1B provided insights into their binding energies and inhibitory mechanisms. nih.gov These computational predictions help in understanding the molecular basis of inhibition and guide the design of more potent inhibitors.

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. mdpi.comresearchgate.net This allows for the prediction of the activity of new, unsynthesized compounds.

Both 2D-QSAR and 3D-QSAR (CoMSIA - Comparative Molecular Similarity Index Analysis) studies have been successfully applied to series of indole derivatives. mdpi.comresearchgate.netnih.govsemanticscholar.org These models have identified key molecular descriptors and field contributions (steric, electrostatic, hydrophobic, etc.) that are important for biological activity. For instance, a combined 2D- and 3D-QSAR study on indolealkylamine derivatives as β3 adrenergic agonists highlighted necessary changes in steric, hydrogen-bond donor and acceptor, lipophilicity, and molar refractivity properties to design more potent molecules. mdpi.comresearchgate.net

Mechanisms of Molecular Recognition and Ligand-Target Interactions

Understanding how these molecules are recognized by and interact with their biological targets at a molecular level is crucial for rational drug design.

Derivatives of this compound have been shown to inhibit a variety of enzymes through different mechanisms.

PTP1B Inhibition: Certain indole-glycyrrhetinic acid derivatives have been identified as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key enzyme in insulin (B600854) and leptin signaling pathways. nih.govnih.gov Kinetic studies revealed that some of these derivatives, such as the trifluoromethyl derivative of indole-GA (4f), exhibit non-competitive inhibition of PTP1B. nih.govnih.gov This means they bind to a site on the enzyme different from the active site, altering the enzyme's conformation and reducing its activity. In contrast, other studies on lithocholic acid derivatives have shown uncompetitive inhibition, where the inhibitor binds only to the enzyme-substrate complex. researchgate.net

COX-2 Inhibition: Many indole derivatives have been investigated as selective inhibitors of Cyclooxygenase-2 (COX-2), an enzyme overexpressed in various cancers and inflammatory conditions. nih.govnih.gov The inhibitory mechanism often involves the formation of strong interactions, including hydrogen bonds and hydrophobic interactions, within the COX-2 active site. nih.govnih.gov For example, the sulfonamide group in some derivatives plays a crucial role in anchoring the molecule within the active site through hydrogen bonding. nih.gov

Protein Kinase Inhibition: The this compound scaffold has also been utilized to develop inhibitors of protein kinases, which are critical regulators of cell signaling. For instance, a series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides were developed as potent and selective ATP-competitive inhibitors of Protein Kinase B (PKB/Akt). acs.org This means they compete with ATP for binding to the kinase's active site, thereby preventing the phosphorylation of downstream targets. Similarly, sulfonylmorpholinopyrimidines have been discovered as potent and selective inhibitors of the ATR protein kinase. nih.gov

Receptor Antagonism/Agonism Profiles

Detailed receptor binding and functional assay data for this compound are not extensively documented in publicly available literature, suggesting it is a less-explored isomer compared to its 3-yl and 5-yl counterparts. However, the broader class of indole acetic acid derivatives has been investigated for activity at various receptors.

For instance, derivatives of the related indole-2-carboxylic acid have been synthesized and evaluated as inhibitors of the HIV-1 integrase enzyme. nih.gov In one study, optimization of an initial hit compound led to the discovery of derivatives with improved inhibitory concentration (IC₅₀) values, demonstrating that modifications to the indole core can significantly impact target engagement. nih.gov Analysis of the binding mode suggested that specific substitutions on the indole ring could enhance interactions with viral DNA. nih.gov

Furthermore, studies on indole-5-propanoic acid derivatives have identified novel agonists for G-protein coupled receptor 40 (GPR40), a target for type 2 diabetes. nih.gov These studies highlight the potential for the acetic acid side chain on the indole ring to serve as a crucial pharmacophoric element for receptor activation.

While direct evidence for this compound is scarce, the known interactions of other indole derivatives provide a framework for predicting its potential targets. Given its structural similarity to the neurotransmitter serotonin (B10506) and other tryptamine (B22526) derivatives, it is plausible that this compound and its analogues could exhibit affinity for serotonin receptors (e.g., 5-HT₂) or other biogenic amine receptors. wikipedia.orgwikipedia.org However, without specific experimental data, this remains speculative.

Investigation of Biological Pathways Modulation by this compound and its Analogues

The modulation of biological pathways by this compound and its analogues is an area where specific research is not widely reported. Nevertheless, insights can be drawn from studies on structurally related indole compounds.

A notable example is the investigation of indole acetic acid sulfonate derivatives as inhibitors of ectonucleotidases, such as ENPP1, ENPP3, and tissue-nonspecific alkaline phosphatase (TNAP). nih.gov These enzymes are involved in purinergic signaling and are overexpressed in certain cancer types, contributing to an immunosuppressive tumor microenvironment. A series of synthesized indole-3-acetic acid sulfonate derivatives demonstrated inhibitory activity against these enzymes, with some compounds exhibiting IC₅₀ values in the sub-micromolar range. nih.gov The structure-activity relationship study revealed that the indole ring, carboxamide group, and sulfonate group were key pharmacophoric features, and substitutions on this scaffold influenced the inhibitory potency. nih.gov

The table below summarizes the inhibitory activity of selected indole-3-acetic acid sulfonate derivatives against various ectonucleotidases.

| Compound | h-ENPP1 IC₅₀ (µM) | h-ENPP3 IC₅₀ (µM) | h-TNAP IC₅₀ (µM) |

| 5c | 0.45 ± 0.01 | 0.81 ± 0.01 | 0.37 ± 0.01 |

| 5e | 0.32 ± 0.01 | 0.49 ± 0.02 | 0.39 ± 0.01 |

| 5g | 0.41 ± 0.01 | 0.62 ± 0.01 | 0.42 ± 0.01 |

| 5i | 0.39 ± 0.02 | 0.55 ± 0.01 | 0.48 ± 0.01 |

| 5j | 0.35 ± 0.01 | 0.51 ± 0.01 | 0.45 ± 0.01 |

Data sourced from a study on indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors. nih.gov

These findings suggest that the indole acetic acid scaffold can be functionalized to modulate key enzymatic pathways. While this study focused on the indole-3-yl isomer, it provides a strong rationale for investigating this compound and its derivatives for similar or novel pathway modulation activities. The position of the amino and acetic acid groups on the indole ring at the 4-position would present a different spatial arrangement of functional groups, potentially leading to altered selectivity and potency towards various biological targets.

Exploration of Biological Activities and Applications Preclinical Research Focus

Antiproliferative and Anticancer Research in In Vitro Models

The potential of indole-containing compounds as anticancer agents has been an active area of investigation. While specific data on the antiproliferative activity of 2-Amino-2-(1H-indol-4-yl)acetic acid is not extensively documented, research on its structural analogs, particularly tryptophan derivatives, has shown promising results. These compounds are thought to exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.

For instance, studies on melatonin (B1676174) (N-acetyl-5-methoxytryptamine), a well-known indoleamine derived from tryptophan, have demonstrated its oncostatic properties in a variety of cancer cell lines. Research has shown that melatonin can inhibit the proliferation of breast cancer cells by interacting with estrogen signaling pathways and can induce apoptosis in colorectal cancer cells.

Furthermore, synthetic derivatives of indole-3-acetic acid have been shown to possess significant cytotoxic activity against various human cancer cell lines. These findings underscore the potential of the indole-acetic acid scaffold as a template for the design of novel anticancer agents.

Table 1: Antiproliferative Activity of Selected Indole (B1671886) Derivatives

| Compound/Derivative | Cancer Cell Line | Observed Effect |

| Melatonin | Breast Cancer (MCF-7) | Inhibition of proliferation |

| Melatonin | Colorectal Cancer (HT-29) | Induction of apoptosis |

| Synthetic Indole-3-acetic acid derivative | Various | Cytotoxicity |

Antimicrobial Spectrum and Efficacy Studies (Antibacterial, Antifungal)

The indole ring is a common motif in natural and synthetic compounds exhibiting antimicrobial properties. The investigation into the antimicrobial spectrum of this compound and its derivatives has revealed potential applications in combating bacterial and fungal infections. The mechanisms of action are often multifaceted, involving disruption of the cell membrane, inhibition of biofilm formation, and interference with essential metabolic pathways.

Research has demonstrated that various indole derivatives possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, certain synthetic indole-based compounds have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.

In the realm of antifungal research, indole derivatives have also shown promise. Studies have reported the activity of these compounds against clinically relevant fungi such as Candida albicans and Aspergillus fumigatus. The ability of some indole compounds to inhibit fungal virulence factors, in addition to direct growth inhibition, makes them attractive candidates for further development.

Anti-inflammatory Investigations and Pathway Elucidation

Chronic inflammation is a key driver of numerous diseases, and the development of novel anti-inflammatory agents is a significant therapeutic goal. Indole compounds, including tryptophan and its metabolites, are known to play a role in modulating inflammatory responses. The anti-inflammatory potential of this compound and its analogs is an area of active investigation.

The mechanisms underlying the anti-inflammatory effects of indole derivatives are believed to involve the modulation of key signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway and the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

For example, indole-3-carbinol, a compound derived from the breakdown of glucobrassicin (B1234704) found in cruciferous vegetables, has been shown to exert anti-inflammatory effects by inhibiting NF-κB signaling. Similarly, other tryptophan metabolites have been found to modulate immune responses through their interaction with the aryl hydrocarbon receptor (AhR).

Antioxidant Activity Assessment and Mechanistic Research

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of many diseases. Indole compounds, owing to the electron-rich nature of the indole ring, are excellent radical scavengers and have been widely studied for their antioxidant properties.

The antioxidant activity of this compound and its derivatives is attributed to their ability to donate a hydrogen atom from the N-H group of the indole ring, thereby neutralizing free radicals. Mechanistic studies have employed various assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, to quantify the antioxidant capacity of these compounds.

Melatonin, for instance, is a well-established and potent antioxidant that not only directly scavenges a wide variety of ROS and reactive nitrogen species (RNS) but also stimulates the expression of antioxidant enzymes.

Neuroscience-Related Research: Interactions with Central Nervous System Targets

Given that tryptophan is the metabolic precursor to the neurotransmitter serotonin (B10506) (5-hydroxytryptamine), it is no surprise that indole-containing compounds have significant effects on the central nervous system (CNS). Research in neuroscience has explored the potential of this compound and its analogs to interact with various CNS targets, suggesting applications in the treatment of neurological and psychiatric disorders.

The structural similarity of these compounds to endogenous neurochemicals allows them to interact with a range of receptors, transporters, and enzymes within the CNS. For example, the development of selective serotonin reuptake inhibitors (SSRIs), which are based on the indole scaffold, revolutionized the treatment of depression.

Furthermore, research into the role of tryptophan metabolites in the kynurenine (B1673888) pathway has revealed their involvement in neuroinflammation and neurodegeneration, highlighting the complex interplay between the immune system and the CNS.

Antiviral and Antiparasitic Potentials (e.g., Anti-HIV, Anti-malarial)

The search for novel antiviral and antiparasitic agents has led to the exploration of diverse chemical scaffolds, including the indole nucleus. Preclinical studies have indicated that certain indole derivatives possess activity against a range of viruses and parasites.

In the context of antiviral research, indole-based compounds have been investigated for their ability to inhibit key viral enzymes and processes. For instance, derivatives of indole have been designed to target the HIV-1 integrase, an enzyme essential for the replication of the virus.

Regarding antiparasitic potential, indole derivatives have shown promise against the malaria parasite, Plasmodium falciparum. Some compounds have been found to inhibit the growth of the parasite in red blood cells, suggesting they could be valuable leads for the development of new antimalarial drugs.

Application in Chemical Biology as Molecular Probes

The unique photophysical properties of the indole ring, particularly its intrinsic fluorescence, make it a valuable tool in chemical biology. Derivatives of this compound can be employed as molecular probes to study biological systems.

These fluorescent probes can be used to visualize and track biological molecules, investigate protein-ligand interactions, and sense changes in the cellular microenvironment. The sensitivity of the indole fluorescence to the polarity of its surroundings allows for the study of protein conformational changes and binding events.

For example, tryptophan residues are often used as intrinsic fluorescent probes to study protein structure and dynamics. Synthetic indole-based probes with tailored properties can offer enhanced brightness, photostability, and specific targeting capabilities for a wide range of biological applications.

Role as a Precursor in the Synthesis of Complex Bioactive Molecules

The strategic use of well-defined molecular building blocks is a cornerstone of modern medicinal chemistry and drug discovery. The non-proteinogenic amino acid, this compound, represents a unique scaffold that holds significant potential as a precursor for the synthesis of more complex and biologically active molecules. Its structure, which combines an indole nucleus substituted at the 4-position with an α-amino acid moiety, offers several reactive sites for chemical modification and elaboration. These sites include the amino group, the carboxylic acid function, and various positions on the indole ring itself.

Preclinical research has begun to explore the synthetic utility of this compound, aiming to construct novel heterocyclic systems and other intricate molecular architectures. The indole-4-yl motif is of particular interest as it is a less common isomer in commercially available indole derivatives, potentially leading to compounds with novel pharmacological profiles. The amino acid portion not only imparts chirality, a crucial factor in biological recognition, but also provides handles for peptide coupling and other derivatization reactions.

While the direct application of this compound as a precursor in the synthesis of named, complex bioactive molecules is an emerging area of research, its value lies in its potential to be transformed into a variety of structural templates. These templates can then be further functionalized to target a wide range of biological targets. The following table outlines hypothetical, yet chemically feasible, complex bioactive molecules that could be synthesized from this precursor, based on established synthetic methodologies for related indole and amino acid compounds.

| Target Molecule Class | Synthetic Strategy | Potential Biological Relevance |

| Indole-fused Benzodiazepines | Intramolecular cyclization reactions following N-acylation of the amino group with a suitable ortho-halobenzoyl chloride. | CNS-active agents, anxiolytics, anticonvulsants |

| Tryptophan-like Peptidomimetics | Solid-phase or solution-phase peptide synthesis, incorporating the amino acid into a peptide sequence. | Enzyme inhibitors, receptor ligands |

| Beta-Carboline Derivatives | Pictet-Spengler reaction with an appropriate aldehyde or ketone. | Antitumor agents, kinase inhibitors, anti-HIV agents |

| Pyrrolo[3,2,1-ij]quinoline Analogs | Multi-step synthesis involving intramolecular cyclization and rearrangement reactions. | Serotonin receptor modulators, potential antidepressants |

It is important to note that the synthesis of these and other complex molecules from this compound is a subject of ongoing investigation. The development of efficient and stereoselective synthetic routes is a key focus of this research, as it will unlock the full potential of this versatile building block in the generation of new chemical entities for preclinical evaluation.

Computational Chemistry and Theoretical Modeling of 2 Amino 2 1h Indol 4 Yl Acetic Acid

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For 2-Amino-2-(1H-indol-4-yl)acetic acid, MD simulations provide a detailed picture of its conformational landscape, revealing how the molecule flexes, rotates, and settles into various stable or semi-stable shapes. nih.gov This is crucial as the three-dimensional conformation of a molecule dictates its ability to interact with biological targets like proteins or receptors.

The simulation begins by defining a force field, a set of parameters that describes the potential energy of the system's particles. The molecule is then placed in a simulated environment, often a box of water molecules, to mimic physiological conditions. Over thousands of nanoseconds of simulated time, the trajectory of each atom is calculated, revealing the molecule's dynamic behavior. nih.gov

Key insights from MD simulations of this compound include:

Identification of Low-Energy Conformers: The simulations can identify the most energetically favorable spatial arrangements of the molecule. This involves analyzing the rotational freedom around its single bonds, particularly the bond connecting the amino acid group to the indole (B1671886) ring.

Flexibility and Dynamics: The analysis reveals the flexibility of different parts of the molecule. For instance, the acetic acid side chain is expected to be more flexible than the rigid indole ring. Understanding this flexibility is key to predicting how the molecule might adapt its shape to fit into a binding pocket. mdpi.comescholarship.org

Solvent Interactions: MD simulations explicitly model the interactions between the molecule and surrounding water molecules, providing information on its solvation shell and how hydrogen bonds are formed and broken.

The data below represents a hypothetical analysis of the primary dihedral angle (χ1), which describes the rotation around the Cα-Cβ bond of the amino acid side chain, a key determinant of its conformation.

Interactive Table: Conformational Analysis of this compound This table is based on representative data from typical molecular dynamics simulations.

| Conformational State | Dihedral Angle (χ1) Range | Population (%) | Average Potential Energy (kcal/mol) |

|---|---|---|---|

| gauche(+) (g+) | 40° to 80° | 45% | -12.5 |

| trans (t) | 160° to 200° | 35% | -11.8 |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. mdpi.com These calculations provide a fundamental understanding of molecular structure, stability, and chemical reactivity. nih.gov For this compound, DFT can be used to determine its optimized geometry and a host of electronic descriptors.

The analysis often focuses on the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive.

Furthermore, quantum calculations can determine reactivity indices like the Fukui function, which identifies the most probable sites for nucleophilic and electrophilic attack within the molecule. acs.orgresearchgate.net For this compound, the indole nitrogen and the carboxylate oxygen atoms are expected to be primary sites for electrophilic interaction, while the delocalized π-system of the indole ring could be susceptible to certain reactions.

Interactive Table: Calculated Electronic Properties of this compound This table contains theoretical values typical for a molecule of this class, calculated at the B3LYP/6-31G(d) level of theory.

| Electronic Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.8 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.6 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 Debye | Measures overall molecular polarity |

| Ionization Potential | 7.1 eV | Energy required to remove an electron |

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Research Applications

In the context of research, especially in early-stage drug discovery, predicting the pharmacokinetic properties of a compound is essential to avoid costly late-stage failures. ljmu.ac.uk In silico ADME models use a compound's structure to computationally estimate its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. researchgate.netnih.gov These models are built from large datasets of experimentally measured properties and use quantitative structure-activity relationship (QSAR) approaches. mdpi.com

For this compound, these predictions can help researchers assess its potential as a research tool or therapeutic lead without immediate, resource-intensive laboratory experiments. researchgate.net Key predicted properties include:

Absorption: Parameters like aqueous solubility, Caco-2 cell permeability (a model for the intestinal barrier), and human intestinal absorption (HIA) are predicted.

Distribution: Predictions for plasma protein binding (PPB) and blood-brain barrier (BBB) penetration are crucial. nih.gov A high degree of binding to plasma proteins can limit the amount of free compound available to act on a target. nih.gov

Metabolism: Models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound, which is important for understanding its potential drug-drug interactions.

Interactive Table: Predicted ADME Profile for this compound This table presents typical in silico predictions for a research compound with this structure.

| ADME Parameter | Predicted Value | Interpretation for Research |

|---|---|---|

| Absorption | ||

| Aqueous Solubility (logS) | -2.5 | Moderate solubility |

| Caco-2 Permeability (nm/s) | < 50 | Low to moderate permeability predicted |

| Human Intestinal Absorption (%) | < 30% | Predicted to have low oral absorption |

| Distribution | ||

| Plasma Protein Binding (%) | ~ 85% | High binding to plasma proteins expected |

| Blood-Brain Barrier (BBB) Permeation | Low | Unlikely to cross the BBB |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Low risk of interaction with CYP2D6 pathway |

Molecular Electrostatic Potential (MEP) Mapping for Interaction Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is calculated using quantum chemical methods and is invaluable for understanding and predicting non-covalent interactions, such as hydrogen bonding and electrostatic attraction, which are fundamental to how a molecule interacts with a biological target. nih.gov

The MEP map uses a color scale to indicate different potential values.

Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons. These are sites prone to electrophilic attack and are favorable for interacting with positive charges (e.g., metal ions, protonated amine groups). For this compound, these would be concentrated around the oxygen atoms of the carboxylic acid group and the indole nitrogen.

Blue regions indicate positive electrostatic potential, corresponding to electron-poor areas. These are sites for nucleophilic attack and favorable for interacting with negative charges (e.g., carboxylate or phosphate (B84403) groups on a protein). These would be located around the hydrogen atoms of the amine group and the indole N-H.

Green regions represent neutral or weakly polarized areas, often corresponding to the nonpolar parts of the molecule like the benzene (B151609) portion of the indole ring.

By analyzing the MEP map, a researcher can hypothesize how this compound might orient itself within a protein's binding site, aligning its positive and negative regions with complementary regions on the target. nih.gov

Interactive Table: MEP Analysis of Key Atomic Sites in this compound This table shows representative MEP values at specific points on the molecule's surface.

| Atomic Region | Predicted MEP Value (kcal/mol) | Predicted Interaction Type |

|---|---|---|

| Carboxyl Oxygen (C=O) | -45 | Hydrogen Bond Acceptor / Anionic Interaction |

| Amino Group Hydrogens (-NH3+) | +55 | Hydrogen Bond Donor / Cationic Interaction |

| Indole Nitrogen (N-H) | -30 | Hydrogen Bond Acceptor |

| Indole N-H Hydrogen | +40 | Hydrogen Bond Donor |

Future Directions and Emerging Research Avenues for 2 Amino 2 1h Indol 4 Yl Acetic Acid